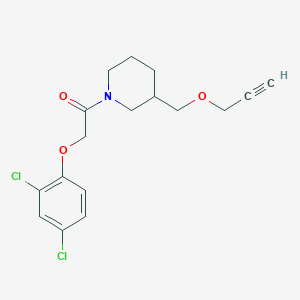

2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO3/c1-2-8-22-11-13-4-3-7-20(10-13)17(21)12-23-16-6-5-14(18)9-15(16)19/h1,5-6,9,13H,3-4,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCNSPNYCHVSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a synthetic compound with notable biological activities. Its molecular formula is C17H19Cl2NO3, and it has a molecular weight of 356.24 g/mol. The compound is characterized by the presence of a dichlorophenoxy group and a piperidine moiety, which are known to influence its biological properties.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study evaluated the antimicrobial activity of synthesized piperidine derivatives using the serial dilution method. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL against tested bacterial strains, with some derivatives showing maximum inhibition at 6.25 µg/mL against E. coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 6.25 | E. coli |

| Compound B | 12.5 | S. aureus |

| Compound C | 25 | Klebsiella pneumoniae |

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets or pathways. Studies suggest that piperidine derivatives can inhibit bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth .

Case Studies

In one case study involving the synthesis of piperidine derivatives, several compounds were tested for their antibacterial activity against common pathogens. The results indicated that the presence of the dichlorophenoxy group significantly enhanced antimicrobial efficacy compared to other structural analogs.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations:

Piperidine vs. Piperazine: The target compound’s piperidine ring (single nitrogen) contrasts with piperazine (two nitrogens) in ’s intermediate.

Propargyl vs. Pyrimidinyl Substituents : The propargyl group in the target compound offers alkyne reactivity absent in ’s pyrimidinyloxy analog. This could facilitate conjugation strategies (e.g., Huisgen cycloaddition) for targeted drug delivery .

Antifungal Activity: While sertaconazole () uses an imidazole-ethanone-oxime scaffold for antifungal action, the target’s piperidine-propargyl structure may reduce cytochrome P450 inhibition (a common side effect of azoles) but requires empirical validation .

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including Friedel-Crafts acylation for introducing ethanone groups (e.g., using acyl chlorides and AlCl₃ catalysts) and chlorination with agents like thionyl chloride . Optimization focuses on controlling stoichiometry, solvent selection (e.g., ethanol or dichloromethane), and temperature gradients to improve yields . Purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR and Mass Spectrometry : IR spectroscopy identifies functional groups (e.g., carbonyl stretches), while electron ionization mass spectrometry provides molecular weight confirmation .

- XRD : Single-crystal X-ray diffraction (XRD) resolves the 3D structure, with data refinement using SHELXL . Crystallographic data are deposited in repositories like the Cambridge Structural Database (CCDC) .

- NMR : ¹H/¹³C NMR in deuterated solvents assigns proton and carbon environments, critical for verifying synthetic intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at -20°C, away from ignition sources, and use desiccants to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Avoid inhalation/ingestion, as halogenated compounds often exhibit toxicity .

- Waste Disposal : Follow institutional guidelines for halogenated waste, including neutralization before disposal .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces, which correlate with experimental XRD data . Software like Gaussian or ORCA is used to model reactivity trends (e.g., nucleophilic attack sites) and predict spectroscopic signatures .

Q. What strategies resolve discrepancies in crystallographic data during structure determination?

- Methodological Answer :

- Refinement Tools : SHELXL refines anisotropic displacement parameters and validates thermal motion models .

- Validation Software : WinGX and ORTEP-III visualize displacement ellipsoids and flag outliers in bond lengths/angles .

- Cross-Validation : Compare experimental XRD data with DFT-optimized structures to identify systematic errors (e.g., twinning or disorder) .

Q. How can reaction conditions be optimized to improve regioselectivity in propargyl ether formation?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for alkyne coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of propargyloxy intermediates .

- Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reagent addition rates .

Q. What approaches validate the biological activity of derivatives of this compound in antimicrobial studies?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., dichlorophenyl groups) and test against Gram-positive/negative bacteria .

- Docking Studies : Molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) predicts binding affinity .

- In-Vivo Models : Use murine infection models to assess efficacy and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。